

An In-depth Technical Guide to 2,3-Dimethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,3-Dimethoxyphenylboronic acid*

Cat. No.: *B1312058*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on **2,3-Dimethoxyphenylboronic acid**, a versatile reagent in modern organic synthesis, particularly in the formation of carbon-carbon bonds. Its utility is most prominent in palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex molecules, including pharmaceuticals and functional materials.

Core Properties and Data

2,3-Dimethoxyphenylboronic acid is an organoboron compound that is a stable, crystalline solid at room temperature. The presence of the boronic acid functional group allows it to participate in a variety of chemical transformations.

For ease of reference and comparison, the key quantitative properties of **2,3-Dimethoxyphenylboronic acid** are summarized in the table below.

Property	Value	Reference
Molecular Weight	181.98 g/mol	[1] [2] [3] [4]
Molecular Formula	C ₈ H ₁₁ BO ₄	[1] [2] [4]
Melting Point	67-71 °C	[1] [2]
CAS Number	40972-86-9	[1] [2]
InChI Key	VREWSCMOGIXMDQ-UHFFFAOYSA-N	[1] [2]
SMILES String	COc1ccccc(B(O)O)c1OC	[1] [2]
Assay	97%	[1] [2]

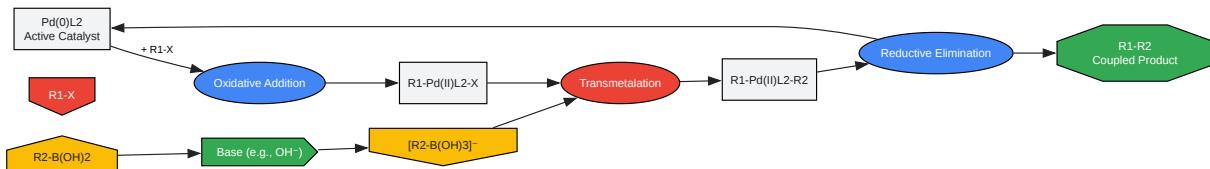
Experimental Protocols

The primary application of **2,3-Dimethoxyphenylboronic acid** is in the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an organohalide.

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of **2,3-Dimethoxyphenylboronic acid** with an aryl bromide. The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organoboron compound and an organohalide, catalyzed by a palladium complex.[\[5\]](#)[\[6\]](#)

Materials:

- **2,3-Dimethoxyphenylboronic acid**
- Aryl bromide (e.g., 4-bromoanisole)
- Palladium(II) acetate (Pd(OAc)₂)
- Triphenylphosphine (PPh₃)
- Potassium carbonate (K₂CO₃)


- Toluene
- Water
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Reaction Setup: To a 50 mL round-bottom flask, add **2,3-Dimethoxyphenylboronic acid** (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).
- Solvent and Base Addition: Add potassium carbonate (2.0 mmol) to the flask, followed by a 4:1 mixture of toluene and water (10 mL).
- Inerting the Atmosphere: The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by evacuating and backfilling the flask three times.
- Reaction: The reaction mixture is stirred vigorously and heated to reflux (approximately 90-100 °C) for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired biaryl product.

Visualizations

The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, a fundamental transformation involving boronic acids.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Dimethoxyphenylboronic acid 97 40972-86-9 [sigmaaldrich.com]
- 2. 2,3-Dimethoxyphenylboronic acid 97 40972-86-9 [sigmaaldrich.com]
- 3. 2,4-Dimethoxyphenylboronic acid 95 133730-34-4 [sigmaaldrich.com]
- 4. 2,5-Dimethoxyphenylboronic acid | C8H11BO4 | CID 2734342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Alexis Paskach—Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 6. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide to 2,3-Dimethoxyphenylboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1312058#molecular-weight-of-2-3-dimethoxyphenylboronic-acid\]](https://www.benchchem.com/product/b1312058#molecular-weight-of-2-3-dimethoxyphenylboronic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com